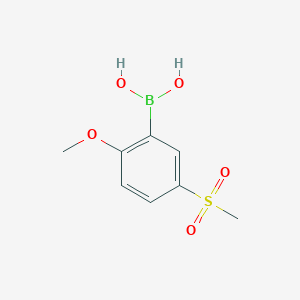
(2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is a chemical compound with the molecular formula C14H8Cl2FN. It belongs to the class of biphenyl derivatives, which are compounds consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with an acetonitrile group.
Méthodes De Préparation
The synthesis of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,4’-dichloro-3-fluorobiphenyl and acetonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine and fluorine atoms on the biphenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The acetonitrile group may also play a role in its overall activity and stability.
Comparaison Avec Des Composés Similaires
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile can be compared with other biphenyl derivatives, such as:
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol: This compound has a methanol group instead of an acetonitrile group, which can affect its reactivity and applications.
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid: The presence of an acetic acid group in this compound can lead to different chemical properties and uses.
Other Biphenyl Derivatives: Various other derivatives with different substituents on the biphenyl ring can be synthesized, each with unique properties and applications.
Propriétés
Formule moléculaire |
C14H8Cl2FN |
|---|---|
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2-[2-(2,4-dichlorophenyl)-6-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-9-4-5-11(13(16)8-9)10-2-1-3-14(17)12(10)6-7-18/h1-5,8H,6H2 |
Clé InChI |
STCBHHXCMWYBSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CC#N)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















